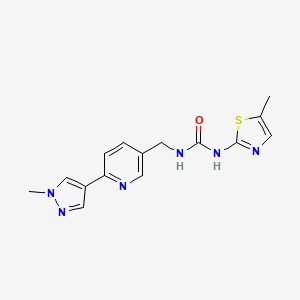
1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea is a useful research compound. Its molecular formula is C15H16N6OS and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research has highlighted the synthesis and biological evaluation of derivatives related to this compound, showing broad-spectrum antimicrobial activity against various microorganisms. For instance, a study demonstrated that synthesized compounds showed significant activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. These findings suggest potential applications of this compound in developing new antimicrobial agents (Buha et al., 2012).
Structural and Chemical Properties
Investigations into the structural and chemical properties of similar compounds have provided insights into their potential applications. For example, the study of azimsulfuron's crystal structure, a related sulfonylurea herbicide, helps understand the molecular interactions that contribute to its herbicidal activity, potentially guiding the design of new compounds with enhanced efficacy (Jeon et al., 2015).
Synthesis of Heterocyclic Compounds
Further research has focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, which are suitable for use as antibacterial agents. This demonstrates the compound's relevance in contributing to the development of new antibiotics, addressing the growing concern of antibiotic resistance (Azab et al., 2013).
Applications in Molecular Recognition
Studies have also explored the use of pyridine and urea-based molecules in molecular recognition, highlighting their potential in developing sensors or receptors for specific biological or chemical molecules. For instance, research on 2,6-bis(2-benzimidazolyl)pyridine as a receptor for urea recognition underscores the versatility of pyridine-based ureas in forming highly stable supramolecular complexes, which could be leveraged in designing novel recognition systems (Chetia & Iyer, 2006).
Environmental Degradation
Another area of application involves studying the environmental degradation of sulfonylurea herbicides, such as imazosulfuron. Understanding the degradation pathways and kinetics of these compounds in soil can inform environmental safety assessments and guide the development of more sustainable agricultural practices (Morrica et al., 2001).
Eigenschaften
IUPAC Name |
1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-10-5-18-15(23-10)20-14(22)17-7-11-3-4-13(16-6-11)12-8-19-21(2)9-12/h3-6,8-9H,7H2,1-2H3,(H2,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBNHVKHDZTJFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

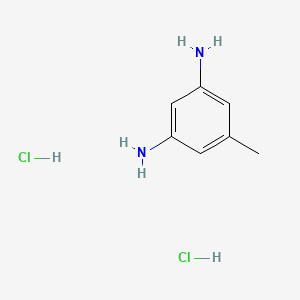
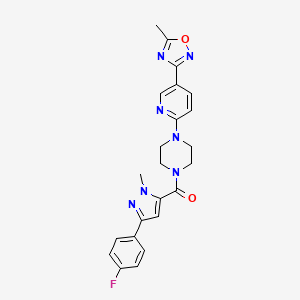
![6-Chloro-4-[(3,4-dimethylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2890690.png)
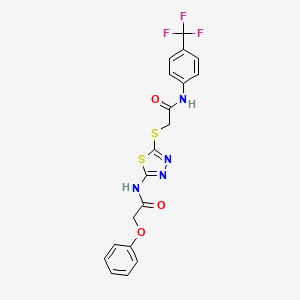
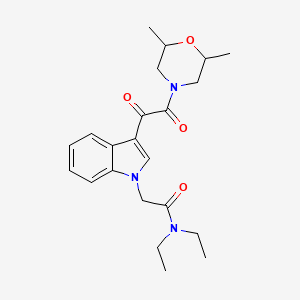
![4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2890694.png)

![3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea](/img/structure/B2890698.png)
![(2E)-3-phenyl-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]prop-2-enamide](/img/structure/B2890699.png)
![3-(3-methoxybenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2890700.png)
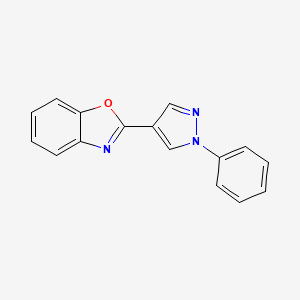
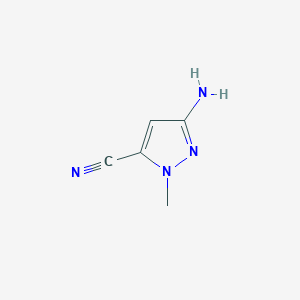
![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2890707.png)
![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2890708.png)